molecular formula C9H14F3NO2 B13254711 Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate

Cat. No.: B13254711
M. Wt: 225.21 g/mol
InChI Key: YWAYOSHSFQETOD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride is a chemical compound provided for research and development purposes. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Structural and Identification Data: The compound has a molecular formula of C 9 H 15 ClF 3 NO 2 and a molecular weight of 261.67 g/mol . Its CAS registry number is 1955519-95-5 . Key identifiers include the SMILES notation O=C(OCC)C(C1CCC1)(N)C(F)(F)F.Cl and the InChIKey HAUDETZFEQWSOK-UHFFFAOYSA-N . Research Relevance: As a fluorinated amino acid ester derivative, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of both the cyclobutyl ring and the trifluoromethyl group makes it a particularly interesting scaffold. Such structures are often explored for their potential in creating novel compounds for various research applications . Please note that detailed information on specific research applications, biological activity, and mechanism of action for this exact compound is not available in the current search results. Researchers are encouraged to consult specialized scientific literature for further insights.

Properties

Molecular Formula

C9H14F3NO2

Molecular Weight

225.21 g/mol

IUPAC Name

ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate

InChI

InChI=1S/C9H14F3NO2/c1-2-15-7(14)8(13,9(10,11)12)6-4-3-5-6/h6H,2-5,13H2,1H3

InChI Key

YWAYOSHSFQETOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCC1)(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of the Trifluorinated Intermediate

Method A: Nucleophilic Trifluoromethylation

  • Reagents : Use of trifluoromethylating agents such as Togni's reagent or trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
  • Procedure : A suitable precursor, such as an aldehyde or ketone, undergoes nucleophilic trifluoromethylation via a radical or anionic pathway, often catalyzed by copper or silver salts.

Example Reaction:

R–CHO + CF3I + Cu catalyst → R–C(CF3)OH (trifluoromethylated alcohol)

Summary of the Proposed Synthetic Pathway

Step Description Reagents/Conditions References/Notes
1 Trifluoromethylation of precursor CF3I, Cu catalyst, radical conditions EP2763975B1
2 Cyclobutane ring formation Photochemical [2+2] cycloaddition Literature reports
3 Amination at the 2-position NH3, reductive amination Standard amination methods
4 Esterification Ethanol, H2SO4, reflux Fischer esterification

Additional Considerations and Variations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the cyclobutyl ring provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-Amino-2-Cyclopropyl-3,3,3-Trifluoropropanoate Hydrochloride

  • Structure : Cyclopropane ring replaces cyclobutane.
  • Molecular Formula: C₆H₉F₃NO₂·HCl (CAS: 193140-71-5) .
  • Key Differences: Ring Strain: Cyclopropane (higher strain) increases reactivity compared to cyclobutane. Synthesis: Derived from ethyl 2-diazo-3,3,3-trifluoropropanoate via biocatalytic N–H insertion . Applications: Intermediate for non-racemic α-trifluoromethyl amines in drug discovery .

Ethyl 3-Amino-3-(3,3-Difluorocyclobutyl)Propanoate

  • Structure : Difluorocyclobutyl group at β-position.
  • Molecular Formula: C₉H₁₅F₂NO₂ (CAS: 2305255-57-4) .
  • Key Differences :
    • Fluorination Pattern : Two fluorine atoms on cyclobutane reduce lipophilicity compared to the trifluoromethyl group.
    • Reactivity : Enhanced electrophilicity due to electron-withdrawing difluoro substituents.

Ethyl 2-Diazo-3,3,3-Trifluoropropanoate

  • Structure: Diazo group replaces amino group.
  • Molecular Formula : C₅H₅F₃N₂O₂ (CAS: N/A) .
  • Key Differences :
    • Reactivity : Serves as a carbene precursor in cycloadditions and N–H insertions .
    • Applications : Used in synthesizing pyrazoles and oxazines via rhodium-catalyzed reactions .

Ethyl 3-Cyclopropyl Derivatives (e.g., 4bg, 4bk, 4bm)

  • Structure : Cyclopropyl ring with varied benzyl substituents (e.g., 3-fluorobenzyl, 4-chlorobenzyl) .
  • Key Differences: Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilicity and pharmacological activity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Ethyl 2-amino-2-cyclobutyl-3,3,3-TFP·HCl C₉H₁₄F₃NO₂·HCl 1955519-95-5 263.67 Cyclobutyl, -CF₃ ~149 (decomp.)
Ethyl 2-amino-2-cyclopropyl-3,3,3-TFP·HCl C₆H₉F₃NO₂·HCl 193140-71-5 207.58 Cyclopropyl, -CF₃ N/A
Ethyl 3-amino-3-(3,3-difluorocyclobutyl)PA C₉H₁₅F₂NO₂ 2305255-57-4 207.22 Difluorocyclobutyl N/A
Ethyl 2-diazo-3,3,3-TFP C₅H₅F₃N₂O₂ N/A 184.10 Diazo, -CF₃ N/A

Key Research Findings

  • Stereoselectivity: Biocatalytic methods using ethyl 2-diazo-3,3,3-trifluoropropanoate achieve >90% enantiomeric excess in α-trifluoromethyl amines .
  • Reactivity Trends : Cyclobutyl derivatives exhibit lower ring strain than cyclopropyl analogues, favoring stability in aqueous media .
  • Pharmacological Potential: Fluorinated cyclobutane/cyclopropane amino esters are prioritized in CNS drug development due to blood-brain barrier permeability .

Biological Activity

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate (CAS No. 1955519-95-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a cyclobutyl group and trifluoropropanoate moiety. The molecular formula is C9H15ClF3NO2C_9H_{15}ClF_3NO_2, with a molecular weight of approximately 261.67 g/mol.

Pharmacological Properties

This compound has been investigated for various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Neurological Effects : The compound has shown promise in modulating neurotransmitter systems, particularly in relation to pain management and neuroprotection. It may act as an antagonist or modulator at certain receptors involved in pain signaling.
  • Anti-inflammatory Properties : this compound may possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

  • Receptor Interaction : The compound may interact with various receptors in the central nervous system and peripheral tissues, influencing neurotransmission and inflammatory responses.
  • Cell Signaling Pathways : It may modulate key signaling pathways involved in cell survival and apoptosis, contributing to its anticancer properties.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityShowed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent cytotoxicity.
Study 2Neurological EffectsDemonstrated modulation of pain signaling pathways in animal models, suggesting potential for analgesic applications.
Study 3Anti-inflammatory EffectsReported reduction in pro-inflammatory cytokines in vitro and in vivo models of inflammation.

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